2-Chloro-4-methoxy-5-methylaniline fundamental properties
2-Chloro-4-methoxy-5-methylaniline fundamental properties
This guide details the fundamental properties, synthetic pathways, and applications of 2-Chloro-4-methoxy-5-methylaniline , a specialized intermediate in the development of targeted tyrosine kinase inhibitors (TKIs).
Executive Summary
2-Chloro-4-methoxy-5-methylaniline (CAS: 344794-49-6) is a polysubstituted aniline derivative serving as a critical pharmacophore in medicinal chemistry.[1] Characterized by its electron-rich aromatic core balanced by the electron-withdrawing chlorine atom, it functions as a "privileged scaffold" for constructing the ATP-binding hinge region of kinase inhibitors, specifically targeting EGFR (Epidermal Growth Factor Receptor) mutations. Its unique substitution pattern—combining steric bulk (methyl) with electronic modulation (chloro/methoxy)—optimizes binding affinity and metabolic stability in drug candidates.
Molecular Architecture & Physiochemical Profile
The compound features a benzene ring tetrasubstituted with an amine, chlorine, methoxy, and methyl group. This dense functionalization dictates its solubility, basicity, and reactivity profile.
Fundamental Data
| Property | Specification |
| CAS Number | 344794-49-6 |
| IUPAC Name | 2-Chloro-4-methoxy-5-methylaniline |
| Molecular Formula | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol |
| SMILES | NC1=CC(C)=C(OC)C=C1Cl |
| InChI Key | GQFBKYDJLDUZIV-UHFFFAOYSA-N |
| Appearance | Brown to dark-brown crystalline solid |
| Storage Condition | 2–8°C (Inert atmosphere, light-sensitive) |
Electronic & Steric Analysis
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Amine (C1): The primary nucleophile. Its basicity is slightly reduced by the inductive effect (-I) of the ortho-chlorine but enhanced by the resonance donation (+M) of the para-methoxy group.
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Chlorine (C2): Provides lipophilicity and metabolic blockage at the ortho position, preventing oxidative metabolism.
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Methoxy (C4): A strong electron-donating group (EDG) that increases electron density at the amine, enhancing nucleophilicity for coupling reactions.
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Methyl (C5): Adds steric bulk, often crucial for inducing the correct conformational twist in biaryl drug molecules to fit into hydrophobic pockets of enzymes.
Synthetic Pathways & Process Chemistry
The synthesis of 2-Chloro-4-methoxy-5-methylaniline is typically achieved via a regioselective nitration-reduction sequence starting from 4-Chloro-2-methoxytoluene . This route leverages the synergistic directing effects of the methoxy and methyl groups to install the nitrogen at the desired position.
Reaction Mechanism Visualization
The following diagram illustrates the regioselective logic where the para-directing power of the methoxy group dominates, directing nitration to the C5 position (relative to toluene numbering).
Figure 1: Synthetic workflow leveraging cooperative directing effects to install the amine functionality.
Detailed Experimental Protocol
Step 1: Regioselective Nitration
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Charge: In a chemically resistant reactor, dissolve 4-Chloro-2-methoxytoluene (1.0 eq) in concentrated H₂SO₄ (5.0 vol).
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Cool: Lower internal temperature to 0–5°C using a cryostat.
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Addition: Dropwise add fuming HNO₃ (1.1 eq) over 60 minutes, maintaining temperature <10°C. Note: The methoxy group strongly activates the para-position (C5), directing the nitro group precisely where the amine is required.
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Quench: Pour reaction mixture onto crushed ice/water.
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Isolation: Filter the precipitated yellow solid (2-Chloro-4-methoxy-5-methylnitrobenzene ). Wash with cold water until pH is neutral. Recrystallize from ethanol if necessary.
Step 2: Bechamp Reduction (Iron/Ammonium Chloride)
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Suspension: Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1 ratio).
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Catalyst: Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).
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Reflux: Heat to vigorous reflux (approx. 78°C) for 2–4 hours. Monitor consumption of starting material via TLC or HPLC.
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Workup: Hot filter through a Celite pad to remove iron oxides.
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Purification: Concentrate the filtrate. Alkalinize with NaHCO₃ and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield the brown solid product.
Reactivity & Functionalization
This aniline is a versatile building block. Its reactivity is defined by the availability of the amine for nucleophilic attack and the aromatic ring for electrophilic substitution.
| Reaction Type | Reagent / Condition | Outcome | Application |
| Acylation / Amide Coupling | Acyl Chlorides / HATU | Amide Formation | Linkage to kinase hinge-binder scaffolds (e.g., Quinazolines, Pyrimidines). |
| Isocyanate Formation | Triphosgene / DIPEA | Urea Formation | Synthesis of urea-based inhibitors or PROTAC linkers. |
| Sandmeyer Reaction | NaNO₂ / CuX | Diazonium Salt | Conversion to halides or nitriles for scaffold diversification. |
| Reductive Amination | Aldehydes / NaBH(OAc)₃ | Secondary Amine | Modulating solubility and pKa of the drug candidate. |
Application Vector: Pharmaceutical Intermediates
The 2-Chloro-4-methoxy-5-methylaniline motif is structurally homologous to the "tail" regions of several 3rd-generation EGFR inhibitors.
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Kinase Selectivity: The 2-chloro substituent often occupies a small hydrophobic pocket in the ATP binding site, improving selectivity against Wild-Type (WT) EGFR while maintaining potency against T790M mutants.
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Metabolic Stability: The combination of the chlorine and methyl groups on the phenyl ring hinders CYP450-mediated oxidation, prolonging the half-life of the final drug molecule.
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PROTAC Development: Recent research utilizes this aniline as a handle for E3 ligase recruitment linkers in the degradation of oncogenic proteins [1].
Safety & Handling Protocols (E-E-A-T)
As an aromatic aniline derivative, this compound poses specific toxicological risks.
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Acute Toxicity: Harmful if swallowed or inhaled. Potential for Methemoglobinemia (oxidation of hemoglobin), leading to cyanosis.
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Skin Sensitization: May cause allergic skin reactions.
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Carcinogenicity: Suspected carcinogen (Category 2). Handle with extreme caution.
Self-Validating Safety System:
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Engineering Controls: Always handle inside a certified fume hood.
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PPE: Double nitrile gloves, lab coat, and safety goggles.
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Decontamination: In case of spill, treat with dilute acetic acid followed by absorption with sand/vermiculite. Do not use bleach (potential for chloroamine formation).
References
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PubChem. (2024). Compound Summary: 2-Chloro-4-methoxy-5-methylaniline (CAS 344794-49-6).[1] Retrieved from [Link]
- Google Patents. (2003). Positive allosteric modulators of the nicotinic acetylcholine receptor (US20030236287A1).
